2H-Dibenzo[b,f]azepin-2-one, also known as dibenzazepin, is a heterocyclic organic compound characterized by its unique structure comprising two fused benzene rings and a seven-membered nitrogen-containing ring. The molecular formula of this compound is , with a molecular weight of approximately 207.23 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and as a precursor in various synthetic pathways in organic chemistry.
2H-Dibenzo[b,f]azepin-2-one is classified under heterocyclic compounds, specifically as an azepine derivative. It is primarily sourced from synthetic processes rather than natural extraction. The compound's CAS number is 21186-31-2, which aids in its identification in chemical databases and literature.
The synthesis of 2H-dibenzo[b,f]azepin-2-one can be achieved through several methods, including:
Recent studies have reported novel synthetic routes that enhance yield and purity, including methods utilizing copper catalysis and 1,3-dipolar cycloaddition techniques .
The molecular structure of 2H-dibenzo[b,f]azepin-2-one features a planar arrangement due to the conjugated system formed by the fused benzene rings. The nitrogen atom in the seven-membered ring contributes to its heterocyclic nature.
Key structural data include:
2H-Dibenzo[b,f]azepin-2-one participates in various chemical reactions typical for heterocyclic compounds:
The mechanism of action for 2H-dibenzo[b,f]azepin-2-one primarily relates to its pharmacological effects on neurotransmitter systems. Research indicates that it may act as a serotonin reuptake inhibitor, which is beneficial in treating mood disorders. Additionally, it may influence dopaminergic pathways, contributing to its therapeutic effects against depression and anxiety .
The physical properties of 2H-dibenzo[b,f]azepin-2-one include:
Chemical properties include stability under normal conditions, with low reactivity towards common reagents unless specific conditions are applied.
The applications of 2H-dibenzo[b,f]azepin-2-one extend into several scientific fields:
2H-Dibenzo[b,f]azepin-2-one is a tricyclic heterocyclic compound featuring a seven-membered azepine ring fused between two benzene rings, with a ketone group at the 2-position. Its molecular formula is C₁₄H₉NO (molecular weight: 207.23 g/mol), characterized by a planar, polyaromatic scaffold that enables π-π stacking interactions essential for biological activity [1] [3]. The lactam moiety (N-C=O) introduces hydrogen-bonding capabilities, while the conjugated system contributes to its UV absorption properties [5]. Key bond angles and lengths derived from crystallographic data reveal slight deviations from ideal geometry due to ring strain, with the azepine ring adopting a boat-like conformation to minimize steric clashes [3].
Table 1: Molecular Properties of 2H-Dibenzo[b,f]azepin-2-one
Property | Value |
---|---|
Molecular Formula | C₁₄H₉NO |
Molecular Weight | 207.23 g/mol |
SMILES Notation | C1=CC=C2C(=C1)C=CC3=CC(=O)C=CC3=N2 |
Hydrogen Bond Acceptors | 2 (carbonyl O and ring N) |
Hydrogen Bond Donors | 0 |
Predicted LogP | 3.1 (moderate lipophilicity) |
Topological Polar Surface Area | 32.7 Ų |
The compound’s stability is influenced by tautomerism, existing predominantly in the lactam form (2H-azepin-2-one) rather than the lactim tautomer. Substituents at positions 8, 9, or 10 significantly alter electronic distribution, evidenced by NMR chemical shift changes [5] [6]. For example, 8-hydroxy derivatives exhibit intramolecular hydrogen bonding, which enhances planarity and bioactivity [6].
Table 2: Key Atom Specifications in the Core Structure
Atom Position | Bond Type | Electronic Environment |
---|---|---|
C2 (carbonyl) | C=O | δ_C 180-185 ppm (¹³C NMR) |
N1 | -NH- | δ_H 8.5-9.0 ppm (¹H NMR) |
C3-C4 | Double bond | Conjugated with carbonyl |
Benzene rings | Aromatic | δ_H 6.8-7.8 ppm (¹H NMR) |
Dibenzo[b,f]azepine derivatives emerged prominently in the 1970s–1980s as structural analogs of tricyclic antidepressants. However, their significance expanded with the discovery that rigidified analogs exhibit enhanced target selectivity. Seminal work in the 1990s–2000s established the scaffold’s anticancer potential, particularly through topoisomerase II inhibition and DNA intercalation [2] [8]. A breakthrough came from NCI (National Cancer Institute) screenings, where novel dibenzo[b,f]azepines demonstrated nanomolar cytotoxicity against leukemia SR cells (IC₅₀ = 13.05 µM for compound 5e) [2]. This spurred systematic exploration of ring-closed analogs to reduce conformational flexibility, thereby improving binding affinity and metabolic stability [2] [9].
Table 3: Key Milestones in Dibenzo[b,f]azepine Research
Year | Development | Significance |
---|---|---|
1990s | Isolation of natural dibenzoazepines (e.g., pacharin) | Revealed intrinsic antiproliferative activity |
2004 | Synthesis of bivalent BET inhibitors | Achieved picomolar cellular potency (e.g., AZD5153) |
2022 | Rigidified oxadiazole-dibenzazepine hybrids (5a–g) | Demonstrated tumor volume reduction (62.7%) in vivo |
2023 | Pan-BET bromodomain inhibitors development | Leveraged ligand efficiency for oncology targets |
Recent innovations include bivalent inhibitors like AZD5153, which simultaneously engage BD1 and BD2 bromodomains in BET proteins, achieving exceptional potency through avidity effects [4]. Compound 5e, synthesized via ring-closing strategies, exemplifies this advancement—it inhibited topoisomerase II (IC₅₀ = 6.36 µM), arrested the G1 cell cycle phase, and increased apoptosis by 37.34% in leukemia models [2].
The 2H-dibenzo[b,f]azepin-2-one core embodies a privileged pharmacophore with three critical features:
Structure-activity relationship (SAR) studies show that:
Table 4: Pharmacophore Modifications and Biological Effects
Modification | Target | Biological Outcome | Example Compound |
---|---|---|---|
C5-oxadiazole fusion | Topoisomerase II | IC₅₀ = 6.36 µM; tumor volume ↓62.7% | 5e [2] |
C8-hydroxy substitution | DNA/Enzymes | Enhanced H-bonding; antioxidant activity | Pacharin [9] |
Butyl-linked bivalent system | BET Bromodomains | pIC₅₀ = 8.3 (MCP-1 inhibition in hWB) | 11 [4] |
Spiro-imidazopyridine at N5 | Neurological targets | Structural complexity for CNS penetration | Mosapramine [7] |
The scaffold’s versatility is further exemplified in microtubule inhibitors like combretastatin analogs, where the dibenzo[b,f]oxepine variant mimics Z-stilbene geometry [9]. Similarly, bromodomain inhibitors (e.g., aristoyagonine) exploit the planar system for acetyl-lysine mimicry in epigenetic regulation [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: